molecular formula C22H19ClN2O4S B12469294 2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid

2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12469294
M. Wt: 442.9 g/mol
InChI Key: RZAMDGBOOPJHJQ-UHFFFAOYSA-N
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Description

(2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine class. Thiazolidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the 2-chlorophenyl and 4-(3,5-dimethylisoxazol-4-yl)benzoyl groups. Common reagents used in these reactions include thionyl chloride, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or isoxazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry and developing new synthetic methodologies.

Biology

Biologically, thiazolidine derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research on this specific compound may focus on its interactions with biological targets and its efficacy in various biological assays.

Medicine

In medicine, compounds like (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid are explored for their therapeutic potential. This could include studies on their ability to modulate specific biochemical pathways, their pharmacokinetics, and their safety profiles.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical structure could be leveraged to create products with specific desired properties.

Mechanism of Action

The mechanism of action of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid include other thiazolidine derivatives with different substituents. Examples include:

  • (2R,4R)-2-(2-chlorophenyl)-3-(4-methylbenzoyl)thiazolidine-4-carboxylic acid
  • (2R,4R)-2-(2-bromophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid

Uniqueness

The uniqueness of (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)

InChI Key

RZAMDGBOOPJHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O

Origin of Product

United States

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